Alcuronium chloride
描述
它是一种半合成物质,来源于 C-毒箭碱 I,C-毒箭碱 I 是一种从植物毒箭木 (Strychnos toxifera) 中获得的双季铵生物碱 。氯化阿曲库铵主要用于医疗环境中,在外科手术过程中诱导肌肉松弛。
作用机制
氯化阿曲库铵通过作为非去极化骨骼肌松弛剂发挥作用。 它与运动终板处的烟碱受体竞争乙酰胆碱的结合,阻止去极化和随后的肌肉收缩 。 氯化阿曲库铵的药理作用很容易被新斯的明逆转,它产生的组胺释放很少 。 它会引起由心脏毒蕈碱受体的选择性阿托品样阻断产生的迷走神经阻断作用 .
生化分析
Biochemical Properties
Alcuronium chloride acts as a skeletal muscle relaxant . It interacts with nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of impulses from the nerves to the muscles . This interaction is characterized by the binding of this compound to the receptor, which inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction .
Cellular Effects
This compound has several effects on cells. It can cause histamine release and blockage of the sympathetic ganglia, including the adrenal medulla, which could lead to hypotension . It can also cause apnea due to phrenic blockage, but bronchoconstriction can occur from the histamine release . It does not have any effect on intraocular pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the nicotinic acetylcholine receptors at the neuromuscular junction . By binding to these receptors, it blocks the action of acetylcholine, preventing muscle contraction . This makes this compound an effective skeletal muscle relaxant .
Temporal Effects in Laboratory Settings
This compound has a rapid onset of action and is observed to have a much shorter duration of neuromuscular blocking action than its parent compound, C-toxiferine I . Its pharmacological action can be readily reversed by neostigmine .
Metabolic Pathways
This compound is not metabolized and is excreted 70-90% unchanged in urine . This suggests that it does not significantly interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Given its role as a neuromuscular blocking agent, it is likely that it is transported to and acts at the neuromuscular junction .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the neuromuscular junction where it interacts with nicotinic acetylcholine receptors .
准备方法
化学反应分析
科学研究应用
氯化阿曲库铵有几个科学研究应用:
相似化合物的比较
氯化阿曲库铵与其他神经肌肉阻滞剂如箭毒碱和泮库溴铵相似。 它的作用起效更快,并且比箭毒碱大约强 1.5 倍 。 与箭毒碱不同,氯化阿曲库铵产生的组胺释放很少,并且作用持续时间更短 。类似的化合物包括:
箭毒碱: 一种非去极化神经肌肉阻滞剂,作用持续时间更长.
氯化阿曲库铵的独特特性,如它的快速起效和较短的作用持续时间,使其成为医学和研究环境中的宝贵化合物。
属性
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGBGOXCJJJGC-GKLGUMFISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-96-2 (Parent) | |
Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045414 | |
Record name | Alcuronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-03-7 | |
Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcuronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alcuronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALCURONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alcuronium chloride achieve neuromuscular blockade?
A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. [, , , , ] It competes with acetylcholine for binding to these receptors, preventing depolarization of the muscle fiber and ultimately leading to muscle relaxation. [, , ]
Q2: What makes this compound particularly interesting for studying receptor structure-activity relationships?
A2: The ability of this compound to release histamine, albeit with lower potency than tubocurarine, offers a unique avenue for studying receptor structure requirements for histamine release. [] This characteristic allows researchers to explore the molecular features essential for triggering this response.
Q3: Are there specific patient populations that exhibit altered sensitivity to this compound?
A3: Yes. Research indicates that patients with myasthenia gravis demonstrate increased sensitivity to this compound compared to individuals without the condition. [, ] This heightened sensitivity necessitates careful dosage adjustments during surgical procedures. Burn patients also exhibit an increased requirement for this compound compared to general surgery patients. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention that this compound is a synthetic derivative of toxiferine, a naturally occurring curare alkaloid. [, , ] Further research into chemical databases would be necessary to obtain the precise molecular formula and weight.
Q5: How is the structure of this compound related to its neuromuscular blocking activity?
A5: Although not explicitly detailed in the abstracts, research suggests that the presence of two quaternary ammonium groups, introduced by substituting allyl radicals in toxiferine, is crucial for the neuromuscular blocking action of this compound. [] Further structure-activity relationship studies are necessary to fully elucidate the contributions of specific structural moieties.
Q6: What are the primary clinical applications of this compound?
A6: this compound is primarily used as a neuromuscular blocking agent during surgical procedures to facilitate intubation and provide muscle relaxation. [, , , , , ] It's considered a medium-duration muscle relaxant, offering a balance between onset time and duration of action. [, , ]
Q7: Are there any documented cases of adverse reactions to this compound?
A7: Yes, rare instances of anaphylactic shock related to this compound have been reported, highlighting the importance of thorough patient history and allergy testing before administration. [, ]
Q8: How do the cardiovascular effects of this compound compare to other neuromuscular blocking agents?
A8: Studies comparing this compound to other muscle relaxants, such as pancuronium bromide, suggest differences in their cardiovascular effects. [, , ] While the provided abstracts do not provide detailed comparative data, they emphasize the need for careful selection of muscle relaxants based on individual patient characteristics and the specific surgical procedure.
Q9: How does the use of this compound in anesthesia impact cerebral blood flow?
A9: Research indicates that the administration of this compound during anesthesia induction can influence cerebral blood flow velocity. [] This effect underscores the importance of careful monitoring, particularly in patients with cerebrovascular disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。